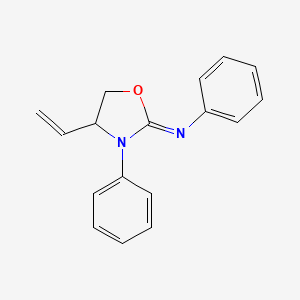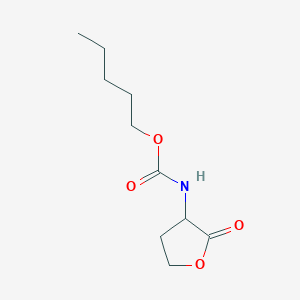![molecular formula C20H28N2O5 B12898004 1-[(Benzyloxy)carbonyl]-L-prolyl-2-methyl-L-leucine CAS No. 90104-15-7](/img/structure/B12898004.png)
1-[(Benzyloxy)carbonyl]-L-prolyl-2-methyl-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((S)-1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxamido)-2,4-dimethylpentanoic acid is a chiral compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is notable for its complex structure, which includes a pyrrolidine ring, a benzyloxycarbonyl group, and a dimethylpentanoic acid moiety. The presence of multiple chiral centers makes it an intriguing subject for stereochemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxamido)-2,4-dimethylpentanoic acid typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane under basic conditions.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is introduced via a reaction with benzyl chloroformate in the presence of a base such as triethylamine.
Coupling with Dimethylpentanoic Acid: The final step involves coupling the pyrrolidine derivative with dimethylpentanoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated purification systems to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-((S)-1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxamido)-2,4-dimethylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
(S)-2-((S)-1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxamido)-2,4-dimethylpentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in enzyme-catalyzed reactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of chiral catalysts and materials.
Mécanisme D'action
The mechanism of action of (S)-2-((S)-1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxamido)-2,4-dimethylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Proline Derivatives: Compounds like (S)-proline and its derivatives share structural similarities with (S)-2-((S)-1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxamido)-2,4-dimethylpentanoic acid.
Pyrrolidine-Based Compounds: Other pyrrolidine-based compounds, such as pyrrolidine-2-carboxylic acid, exhibit similar chemical properties.
Uniqueness
The uniqueness of (S)-2-((S)-1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxamido)-2,4-dimethylpentanoic acid lies in its specific combination of functional groups and chiral centers, which confer distinct stereochemical and reactivity profiles. This makes it a valuable compound for specialized applications in asymmetric synthesis and chiral catalysis.
Propriétés
Numéro CAS |
90104-15-7 |
|---|---|
Formule moléculaire |
C20H28N2O5 |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
(2S)-2,4-dimethyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C20H28N2O5/c1-14(2)12-20(3,18(24)25)21-17(23)16-10-7-11-22(16)19(26)27-13-15-8-5-4-6-9-15/h4-6,8-9,14,16H,7,10-13H2,1-3H3,(H,21,23)(H,24,25)/t16-,20-/m0/s1 |
Clé InChI |
JXERXZKVUGIFRH-JXFKEZNVSA-N |
SMILES isomérique |
CC(C)C[C@@](C)(C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CC(C)CC(C)(C(=O)O)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


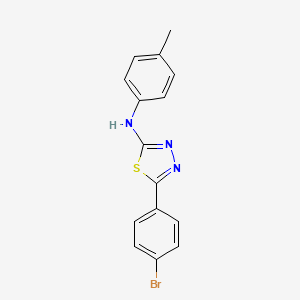

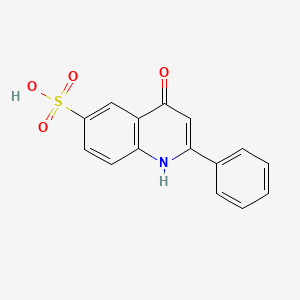
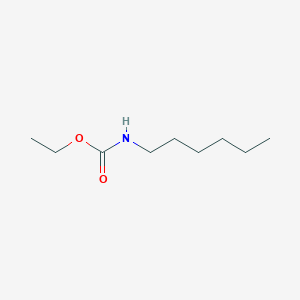
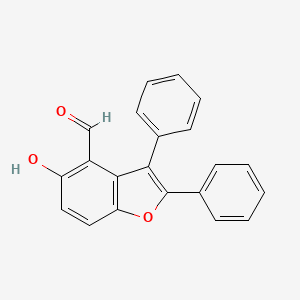
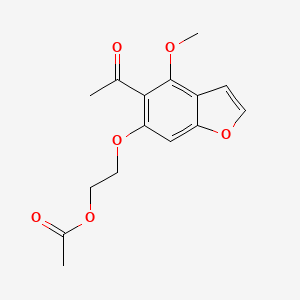
![2-[(2-Methylbenzo[h]quinolin-4-yl)sulfanyl]benzoic acid](/img/structure/B12897966.png)

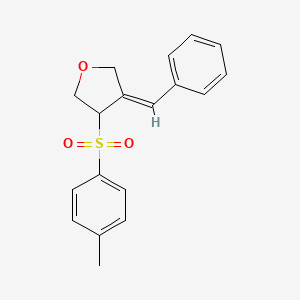

![4-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperidine-2,6-dione](/img/structure/B12897985.png)
